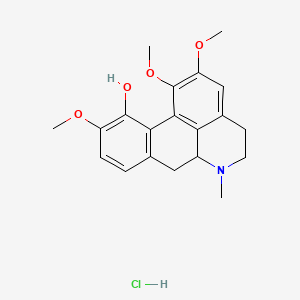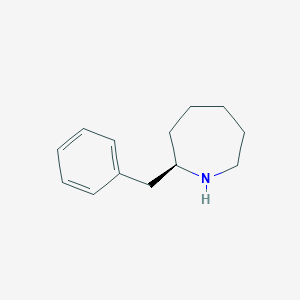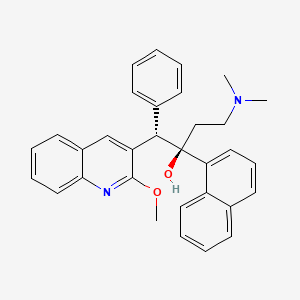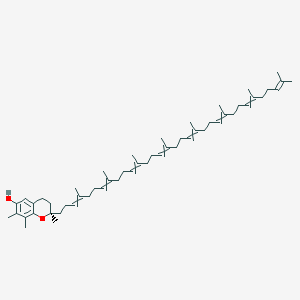![molecular formula C17H27N3O B14800234 2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperidine derivative with the appropriate amino ketone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine, which is found in black pepper.
Amino Ketones: Compounds like bupropion, which is used as an antidepressant.
Uniqueness
(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H27N3O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-14(18)17(21)20-10-8-16(9-11-20)13-19(2)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3 |
Clave InChI |
JOOJYLKRGFGZJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)
![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)

![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
